1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one
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Overview
Description
1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as Dibutylone and belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamines. Dibutylone has been found to have a unique mechanism of action and has been studied extensively for its potential applications in various fields of research.
Mechanism of Action
Dibutylone has a unique mechanism of action that involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect. Dibutylone has been found to have a higher affinity for the serotonin transporter than other cathinones, which may contribute to its unique effects.
Biochemical and Physiological Effects:
Dibutylone has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, resulting in a stimulant effect. Dibutylone has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulants such as amphetamines.
Advantages and Limitations for Lab Experiments
Dibutylone has several advantages for lab experiments. It has a unique mechanism of action that has not been found in other cathinones, making it a valuable tool for investigating the effects of neurotransmitter reuptake inhibition. Dibutylone is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, Dibutylone has several limitations, including its potential for abuse and its lack of selectivity for specific neurotransmitter transporters.
Future Directions
There are several future directions for research on Dibutylone. One potential application is in the treatment of psychiatric disorders such as depression and anxiety. Dibutylone's unique mechanism of action may make it a valuable tool for investigating the role of neurotransmitter reuptake inhibition in these disorders. Additionally, further research is needed to investigate the potential for abuse and dependence associated with Dibutylone. Finally, the development of more selective cathinones with similar mechanisms of action may lead to the discovery of new treatments for psychiatric disorders.
Synthesis Methods
The synthesis of Dibutylone involves several steps, including the reaction of 4-methylpropiophenone with piperazine and subsequent alkylation with 2,2-dimethylpropanoyl chloride. The final product is obtained through purification and crystallization. This synthesis method has been studied extensively and has been found to be efficient and reliable.
Scientific Research Applications
Dibutylone has been extensively studied for its potential applications in scientific research. It has been found to have a unique mechanism of action that involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This mechanism of action has led to the investigation of Dibutylone for its potential applications in the treatment of psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
1-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)10-12(17)15-6-8-16(9-7-15)13(18)14(3,4)5/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKJNWGAXYIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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